1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a difluoroethyl group and a methylmethanamine moiety
Preparation Methods
The synthesis of 1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethylating agent.
Attachment of the Methylmethanamine Moiety: The final step involves the alkylation of the thiazole ring with N-methylmethanamine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
1-(5-(1,1-Difluoroethyl)thiazol-2-yl)-N-methylmethanamine can be compared with other thiazole derivatives, such as:
1-(4-(1,1-Difluoroethyl)thiazol-2-yl)methanamine: Similar in structure but differs in the position of the substituents.
2-(5-(1,1-Difluoroethyl)-4-methyl-1,3-thiazol-2-yl)-N-methylethanamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H10F2N2S |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
1-[5-(1,1-difluoroethyl)-1,3-thiazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H10F2N2S/c1-7(8,9)5-3-11-6(12-5)4-10-2/h3,10H,4H2,1-2H3 |
InChI Key |
NXMGWGMGHQIWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)CNC)(F)F |
Origin of Product |
United States |
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